molecular formula C3H6O6S B1195111 (R)-2-Hydroxy-3-sulfopropanoic acid

(R)-2-Hydroxy-3-sulfopropanoic acid

Cat. No.: B1195111
M. Wt: 170.14 g/mol
InChI Key: CQQGIWJSICOUON-REOHCLBHSA-N
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Description

(R)-3-sulfolactic acid is the (R)-enantiomer of 3-sulfolactic acid. It is a conjugate acid of a (R)-3-sulfolactate. It is an enantiomer of a (S)-3-sulfolactic acid.

Scientific Research Applications

Applications in Medicinal Chemistry

(R)-2-Hydroxy-3-sulfopropanoic acid has notable applications in medicinal chemistry. For instance, Tucker et al. (1988) explored the resolution of a nonsteroidal antiandrogen using this compound derivatives, highlighting its utility in developing potent antiandrogens for treating androgen-responsive diseases (Tucker, Chesterson, & Crook, 1988). Additionally, the enantioselective synthesis of specific amino acids, which are crucial in medicinal chemistry, has been reported using derivatives of this compound (Alonso, Santacana, Rafecas, & Riera, 2005).

Role in Organic and Biological Chemistry

This compound and its derivatives also play a significant role in organic and biological chemistry. For example, the synthesis and study of various sulfonic and sulfinic acids, including derivatives of this compound, have been extensively explored due to their importance in various chemical reactions and biological processes (Makarov, Makarova, & Silaghi-Dumitrescu, 2014).

Environmental Applications

This compound has also found applications in environmental science. Imbierowicz (2017) conducted studies on the oxidation mechanisms of related sulfonic acids, which are crucial for understanding and improving environmental degradation processes (Imbierowicz, 2017).

Analytical Chemistry Applications

In analytical chemistry, the modification of electrodes with sulfonic acid derivatives, including those related to this compound, has been studied to improve the detection and analysis of various compounds (Rastogi, Ganesan, & Krishnamoorthi, 2012).

Applications in Polymer Chemistry

The compound's derivatives have also been used in polymer chemistry. For example, Mondal et al. (2019) developed a starch-based hydrogel using derivatives for the removal of heavy metals and dyes, demonstrating its potential in waste treatment and environmental remediation (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).

Properties

Molecular Formula

C3H6O6S

Molecular Weight

170.14 g/mol

IUPAC Name

(2R)-2-hydroxy-3-sulfopropanoic acid

InChI

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/t2-/m0/s1

InChI Key

CQQGIWJSICOUON-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)S(=O)(=O)O

SMILES

C(C(C(=O)O)O)S(=O)(=O)O

Canonical SMILES

C(C(C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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